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Compound of Interest

Compound Name: YX-02-030

Cat. No.: B15576015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical dosage and

administration of YX-02-030, a potent and selective MDM2-targeting PROTAC (Proteolysis

Targeting Chimera). The following protocols are based on published preclinical studies and are

intended to assist in the design and execution of in vivo and in vitro experiments.

Compound Information
Compound Name: YX-02-030 Target: Mouse double minute 2 homolog (MDM2) Mechanism of

Action: YX-02-030 is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL)

E3 ubiquitin ligase to MDM2, leading to its ubiquitination and subsequent degradation by the

proteasome.[1][2] This degradation of MDM2 results in the stabilization and activation of the

tumor suppressor protein p53 in wild-type p53 cancer cells.[3] In p53-mutant or deleted

cancers, such as triple-negative breast cancer (TNBC), YX-02-030 induces apoptosis through

the activation of the p53 family member TAp73.[1][4]

In Vitro Activity
Binding Affinity and Ternary Complex Formation
YX-02-030 demonstrates high-affinity binding to MDM2 and effectively forms a ternary complex

with MDM2 and the VHL E3 ligase.[1]
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Parameter Value Method

MDM2-p53 Binding IC50 63 ± 3 nM
Homogeneous Time-Resolved

Fluorescence (HTRF)

MDM2 Binding KD 35 nM
Surface Plasmon Resonance

(SPR)

VHL-HIF1α Binding IC50 1350 ± 181 nM
Homogeneous Time-Resolved

Fluorescence (HTRF)

Cell Viability in Triple-Negative Breast Cancer (TNBC)
Cell Lines
YX-02-030 has been shown to reduce cell viability in various TNBC cell lines with different p53

statuses.

Cell Line p53 Status IC50 (µM)

MDA-MB-231 Mutant 4.0 - 5.3

MDA-MB-436 Deleted 4.0 - 5.3

Preclinical In Vivo Studies
Pharmacokinetics
A preliminary pharmacokinetic study in mice following a single intraperitoneal (i.p.) injection of

10 mg/kg YX-02-030 demonstrated good in vivo stability, with plasma levels remaining stable

for over 6 hours.[1] In mouse liver microsomes, YX-02-030 showed moderate metabolic

stability with a half-life of 25.9 minutes.[1]

Efficacy in TNBC Xenograft Model
In a preclinical model using nude mice bearing MDA-MB-231 (p53-mutant) or MDA-MB-436

(p53-deleted) TNBC xenografts, YX-02-030 demonstrated significant anti-tumor activity.
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Parameter Value

Dose 50 mg/kg

Route of Administration Intraperitoneal (i.p.)

Dosing Schedule Once daily for 14 days

Outcome Inhibition of tumor growth

Toxicology
Preclinical studies in mice have reported no signs of overt toxicity at effective doses.[3][4]

However, a formal maximum tolerated dose (MTD) study has not been detailed in the reviewed

literature. It is recommended that researchers establish the MTD in their specific animal

models.

Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a general guideline for assessing the effect of YX-02-030 on the viability of

TNBC cells.

Materials:

TNBC cell lines (e.g., MDA-MB-231, MDA-MB-436)

Complete cell culture medium

YX-02-030

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Multichannel pipette
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Plate reader

Procedure:

Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium.

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for

cell attachment.

Prepare serial dilutions of YX-02-030 in complete culture medium.

Remove the medium from the wells and add 100 µL of the YX-02-030 dilutions to the

respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium containing MTT.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for MDM2 Degradation
This protocol describes the detection of MDM2 protein levels in TNBC cells following treatment

with YX-02-030.

Materials:

TNBC cell lines

Complete cell culture medium
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YX-02-030

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-MDM2, anti-GAPDH (or other loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed TNBC cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of YX-02-030 (e.g., 0.1, 1, 5, 10 µM) for a

specified time (e.g., 6, 12, 24 hours). Include a vehicle control.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using the BCA assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-MDM2 antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Normalize the MDM2 band intensity to the loading control.

In Vivo TNBC Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of YX-02-030.

Materials:

Female athymic nude mice (4-6 weeks old)

TNBC cells (e.g., MDA-MB-231)

Matrigel (optional)

YX-02-030

Vehicle for in vivo administration (to be determined based on solubility and stability testing,

e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

Calipers

Syringes and needles

Procedure:

Acclimatize the mice for at least one week before the experiment.

Harvest TNBC cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio)

at a concentration of 5 x 106 cells/100 µL.
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Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor

volume can be calculated using the formula: (Length x Width2) / 2.

When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment

and control groups.

Prepare the YX-02-030 formulation in the chosen vehicle.

Administer YX-02-030 (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection daily for

the duration of the study (e.g., 14 days).

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, immunohistochemistry).
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Caption: Mechanism of action of YX-02-030 leading to apoptosis.
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Experimental Workflow for In Vivo Xenograft Study
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Caption: Workflow for a typical in vivo xenograft study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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